17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal)
Overview
Description
17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is a synthetic steroidal compound. It is characterized by its unique structure, which includes a cyclic bis(ethylene acetal) group. This compound is primarily used as an intermediate in the synthesis of various progestogens and other steroidal derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) typically involves the protection of the carbonyl groups at positions 3 and 20 of the steroidal backbone. This is achieved by reacting the steroid with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclic bis(ethylene acetal) group .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The process often involves multiple purification steps, including recrystallization and chromatography, to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at position 17, to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The acetal groups can be hydrolyzed under acidic conditions to regenerate the original carbonyl groups, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used for hydrolysis
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols.
- Substitution reactions yield the original carbonyl-containing steroids .
Scientific Research Applications
17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is widely used in scientific research due to its role as an intermediate in the synthesis of various steroidal compounds. Its applications include:
Chemistry: Used in the synthesis of labeled progestogens and other steroidal derivatives.
Biology: Studied for its potential effects on biological systems, particularly in hormone research.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and contraceptive development.
Industry: Utilized in the production of steroidal pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) involves its conversion to active steroidal hormones in the body. The cyclic bis(ethylene acetal) group protects the carbonyl functionalities during synthesis and can be hydrolyzed under physiological conditions to release the active steroid. The released steroid then interacts with specific receptors and pathways to exert its biological effects .
Comparison with Similar Compounds
- 17-Hydroxyprogesterone
- 16alpha-Hydroxyandrost-4-ene-3,17-dione
- 4-Androsten-16alpha-ol-3,17-dione
Comparison: 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) is unique due to its cyclic bis(ethylene acetal) group, which provides stability and protection during synthetic processes. This makes it a valuable intermediate in the synthesis of various steroidal compounds, offering advantages in terms of yield and purity compared to other similar compounds .
Properties
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S,17'R)-10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-21-10-11-24(29-14-15-30-24)16-17(21)4-5-18-19(21)6-8-22(2)20(18)7-9-25(22,26)23(3)27-12-13-28-23/h4,18-20,26H,5-16H2,1-3H3/t18-,19+,20+,21+,22+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXFOGOCKEIEE-FEUZRFKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C6(OCCO6)C)O)C)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]5(C6(OCCO6)C)O)C)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955447 | |
Record name | 10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-00-3 | |
Record name | Pregn-5-ene-3,20-dione, 17-hydroxy-, cyclic 3,20-bis(1,2-ethanediyl acetal) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3386-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-hydroxypregn-5-ene-3,20-dione cyclic bis(ethylene acetal) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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